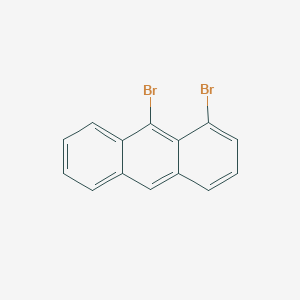
Anthracene, 1,9-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 1,9-dibromo- is an organic chemical compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features two bromine atoms substituted at the 1 and 9 positions of the anthracene molecule. It is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 1,9-dibromo- typically involves the bromination of anthracene. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 9 positions .
Industrial Production Methods
Industrial production of Anthracene, 1,9-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The brominated product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Anthracene, 1,9-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Stille and Suzuki coupling reactions to form extended conjugated systems.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and ligands like triphenylphosphine are employed in Stille and Suzuki coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which have applications in organic electronics and materials science .
Scientific Research Applications
Anthracene, 1,9-dibromo- has a wide range of applications in scientific research:
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent photophysical properties.
Biological Studies: Derivatives of Anthracene, 1,9-dibromo- are explored for their antimicrobial and anti-inflammatory activities.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which Anthracene, 1,9-dibromo- exerts its effects is primarily through its ability to participate in photophysical and photochemical processes. The bromine atoms enhance the compound’s reactivity, allowing it to undergo various transformations. The molecular targets and pathways involved include interactions with light and other molecules, leading to the formation of excited states and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
9,10-Dibromoanthracene: Another brominated anthracene derivative with bromine atoms at the 9 and 10 positions.
1,8-Dibromoanthracene: Features bromine substitutions at the 1 and 8 positions.
2,6-Dibromoanthracene: Bromine atoms are substituted at the 2 and 6 positions.
Uniqueness
Anthracene, 1,9-dibromo- is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other dibromoanthracene isomers. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
Properties
CAS No. |
92610-89-4 |
|---|---|
Molecular Formula |
C14H8Br2 |
Molecular Weight |
336.02 g/mol |
IUPAC Name |
1,9-dibromoanthracene |
InChI |
InChI=1S/C14H8Br2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
InChI Key |
QBAJKUMKRXROET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















